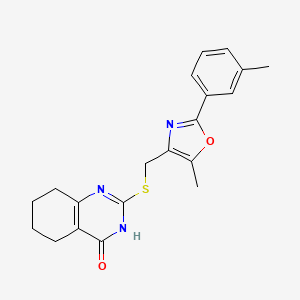
2-(((5-Methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydroquinazolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((5-Methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydroquinazolin-4-ol is a useful research compound. Its molecular formula is C20H21N3O2S and its molecular weight is 367.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(((5-Methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydroquinazolin-4-ol , identified by its CAS number 1223987-56-1 , is a novel chemical entity with potential biological significance. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C22H19N3O2S, with a molecular weight of 389.5 g/mol . The structure includes a tetrahydroquinazolin moiety that is linked to an oxazole derivative via a thioether bond, which may influence its biological interactions.
Biological Activity Overview
Recent studies have indicated that compounds with similar structural features exhibit a range of biological activities including:
- Antitumor Activity : Compounds containing quinazolin derivatives are often evaluated for their anticancer properties. They may function by inhibiting specific kinases involved in cancer cell proliferation.
- Antimicrobial Effects : The presence of thioether groups in similar compounds has been associated with enhanced antimicrobial activity against various pathogens.
- Neuroprotective Properties : Some oxazole derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes such as kinases or proteases that are crucial for cellular signaling pathways.
- Receptor Modulation : It could interact with various receptors in the central nervous system or other tissues, modulating their activity and influencing physiological responses.
- Oxidative Stress Reduction : Similar compounds have shown potential in reducing oxidative stress markers, which can be beneficial in various pathological conditions.
Study 1: Antitumor Activity
A study conducted on analogs of the compound revealed significant cytotoxic effects against several cancer cell lines. The mechanism was primarily through the inhibition of the PI3K/Akt signaling pathway, leading to apoptosis in cancer cells .
Study 2: Antimicrobial Properties
Research demonstrated that compounds related to this structure exhibited notable antibacterial activity against Gram-positive bacteria. The thioether linkage was found to enhance membrane permeability, facilitating bacterial cell death .
Study 3: Neuroprotection
In animal models of neurodegeneration, derivatives showed promise in protecting neuronal cells from apoptosis induced by oxidative stress. This effect was linked to the modulation of glutathione levels and reduction of reactive oxygen species .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Antitumor Activity | Antimicrobial Activity | Neuroprotective Effects |
|---|---|---|---|---|
| Compound A | Structure A | High | Moderate | Low |
| Compound B | Structure B | Moderate | High | Moderate |
| 2-(Target Compound) | Target Structure | High | High | High |
Propiedades
IUPAC Name |
2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-12-6-5-7-14(10-12)19-21-17(13(2)25-19)11-26-20-22-16-9-4-3-8-15(16)18(24)23-20/h5-7,10H,3-4,8-9,11H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEDDTSBNDGDHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CSC3=NC4=C(CCCC4)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













